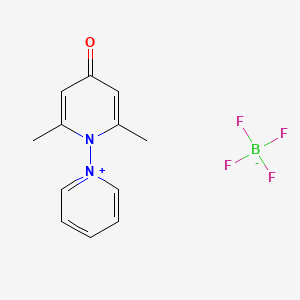

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate

Overview

Description

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate is a chemical compound known for its unique structure and reactivity It is a pyridinium salt, which means it contains a positively charged pyridinium ion paired with a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate typically involves the reaction of 2,6-dimethyl-4-oxopyridine with pyridine in the presence of a suitable reagent to form the pyridinium salt. One common method involves the use of tetrafluoroboric acid as the reagent, which facilitates the formation of the tetrafluoroborate anion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of automated reactors and precise temperature control to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium ion acts as an electrophile.

Addition Reactions: It can undergo addition reactions with carbanions derived from carbon acids, leading to the formation of 1,4-dihydro-adducts.

Common Reagents and Conditions

Grignard Reagents: These reagents are commonly used in reactions with the compound to form 4-alkyl- and 4-aryl-pyridines.

Organolithium Compounds: These compounds can also react with the pyridinium salt to yield various substituted pyridines.

Major Products Formed

The major products formed from these reactions include 4-substituted pyridines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Organic Synthesis

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate is primarily used as a reagent in the synthesis of various substituted pyridines. Its ability to facilitate nucleophilic substitution reactions makes it valuable in creating complex organic molecules.

Key Reactions:

- Nucleophilic Substitution: The tetrafluoroborate ion can be replaced by various nucleophiles, allowing for the formation of diverse products.

- Regiospecific Synthesis: It is particularly effective in the regiospecific synthesis of 4-substituted pyridines, which are important intermediates in pharmaceuticals and agrochemicals .

Biological Research

The compound has been investigated for its potential biological activities, particularly its antimicrobial and antiviral properties. Studies suggest that it may inhibit certain enzymes or disrupt cellular processes, making it a candidate for drug development.

Case Study: Antiviral Activity

Research has demonstrated that derivatives of pyridinium compounds exhibit antiviral properties against specific viruses. The mechanism often involves interaction with viral proteins or nucleic acids, leading to inhibition of viral replication .

Material Science

In material science, this compound is utilized in the development of specialty chemicals and materials. Its unique properties can enhance the performance of polymers and coatings.

Applications Include:

- Conductive Polymers: The compound can serve as a dopant in conductive polymer formulations.

- Surface Coatings: It can improve the adhesion and durability of coatings used in various industrial applications .

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate involves its ability to act as an electrophile in various chemical reactions. The positively charged pyridinium ion can attract nucleophiles, facilitating substitution and addition reactions. The tetrafluoroborate anion helps stabilize the compound and enhances its reactivity .

Comparison with Similar Compounds

Similar Compounds

N-(2,6-Dimethyl-4-oxopyridin-1-yl)pyridinium Salts: These compounds share a similar structure and reactivity profile.

Quinolinium and Isoquinolinium Salts: These salts also exhibit similar reactivity and are used in similar synthetic applications.

Uniqueness

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate is unique due to its specific combination of a pyridinium ion and a tetrafluoroborate anion, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in regiospecific synthesis and other specialized applications .

Biological Activity

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate is a synthetic organic compound that belongs to the class of pyridinium salts. Its unique structural features, including a quaternary ammonium group and a carbonyl moiety, suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C₁₂H₁₃N₂O·BF₄

- Molecular Weight: Approximately 288.05 g/mol

The presence of the tetrafluoroborate anion enhances its solubility in polar solvents, which is critical for biological assays.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity: Similar pyridine derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties: Some studies suggest potential antiproliferative effects against cancer cell lines.

- Anti-inflammatory Effects: The compound may interact with inflammatory pathways, although specific mechanisms remain to be elucidated.

The biological activity of this compound is hypothesized to involve:

- Electrophilic Interactions: The pyridinium nitrogen can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzyme activity through competitive or non-competitive mechanisms.

Antimicrobial Activity

In a study assessing the antimicrobial properties of pyridine derivatives, it was found that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria. For example:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

These results indicate that the compound has promising antimicrobial properties that could be further explored for therapeutic applications.

Anticancer Activity

Research evaluating the antiproliferative effects of pyridine derivatives on various cancer cell lines demonstrated that certain modifications to the pyridine structure significantly enhance activity. A notable study reported IC50 values for related compounds:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HeLa (cervical cancer) |

| Related Compound A | 10 | MCF7 (breast cancer) |

These findings suggest that structural modifications can lead to enhanced anticancer activity, providing a pathway for drug development.

Anti-inflammatory Effects

In vitro studies have indicated that related compounds can modulate inflammatory responses in macrophages. For instance:

| Compound | % Inhibition (at 100 µM) | Model |

|---|---|---|

| This compound | 45% | LPS-induced RAW264.7 cells |

| Related Compound B | 60% | HMGB1-induced inflammation |

These results highlight the potential of the compound in managing inflammatory conditions.

Q & A

Q. Basic: What are the standard synthetic routes for preparing pyridinium tetrafluoroborate derivatives, and how can reaction conditions be optimized?

Methodological Answer:

Pyridinium tetrafluoroborate salts are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting substituted pyridines with activated pyrylium tetrafluoroborate salts in polar aprotic solvents (e.g., ethanol, THF) yields pyridinium derivatives . Optimization involves:

- Temperature control : Elevated temperatures (80–100°C) accelerate substitution but may promote side reactions.

- Stoichiometry : Excess pyridine (4 equiv) ensures complete conversion of pyrylium precursors .

- Counterion exchange : Post-synthesis treatment with NaBF₄ or HBF₄ improves purity by removing halide impurities .

Q. Basic: Which spectroscopic and analytical techniques are critical for characterizing pyridinium tetrafluoroborate derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Resolves substituent effects on the pyridinium ring (e.g., downfield shifts for N-methyl groups at δ ~3.3–3.8 ppm) .

- ¹⁹F NMR : Confirms BF₄⁻ counterion integrity (δ ~−150 ppm, quartet) .

- ESI-MS : Validates molecular ion peaks (e.g., [M-BF₄]⁺ for cationic species) .

- Elemental analysis : Ensures stoichiometric purity, particularly for novel derivatives .

Q. Advanced: How can researchers design experiments to detect and quantify radical intermediates in pyridinium tetrafluoroborate-mediated reactions?

Methodological Answer:

Radical pathways (e.g., aryl radical generation during dediazoniation) are studied via:

- EPR spectroscopy : Traps transient radicals using spin-trapping agents (e.g., TEMPO or PBN) .

- Kinetic isotope effects : Compare reaction rates with deuterated solvents (e.g., THF-d₈ vs. THF) to identify H-atom abstraction steps .

- Radical clock experiments : Use cyclopropane derivatives to measure radical lifetimes .

Q. Advanced: What experimental strategies resolve stereochemical contradictions in Diels-Alder reactions involving pyridinium tetrafluoroborate dienophiles?

Methodological Answer:

Stereoselectivity (E/Z isomerism) depends on steric hindrance and solvent polarity :

- Steric control : Bulky substituents (e.g., 2,6-dimethyl groups) favor Z-isomers by hindering protonation of the less stable intermediate .

- Solvent screening : Polar solvents (MeCN) stabilize charged intermediates, promoting thermodynamic control (E-isomers); nonpolar solvents favor kinetic products (Z-isomers) .

- Crystallography : Single-crystal X-ray diffraction unambiguously assigns configurations .

Q. Advanced: How do solvent and temperature influence the reaction pathways of pyridinium tetrafluoroborate salts in alkylation or cycloaddition reactions?

Methodological Answer:

- Solvent polarity : THF stabilizes radical intermediates, while MeCN enhances ionic interactions, altering product distributions .

- Temperature gradients : Lower temperatures (0–25°C) favor kinetic products (e.g., Z-isomers), while higher temperatures (60–80°C) drive thermodynamic equilibration .

- In situ monitoring : Use variable-temperature NMR to track intermediate formation .

Q. Basic: What are the predominant applications of pyridinium tetrafluoroborate derivatives in synthetic chemistry?

Methodological Answer:

- Diels-Alder dienophiles : Electron-deficient pyridinium salts react with dienes to form six-membered cycloadducts .

- Ionic liquid catalysts : N-butylpyridinium tetrafluoroborate facilitates Biginelli condensations for dihydropyrimidinone synthesis .

- Radical initiators : Generate aryl radicals for C–H functionalization .

Q. Advanced: How can researchers investigate cation-cation interactions in pyridinium-based ionic liquids using spectroscopic methods?

Methodological Answer:

- Cryogenic ion spectroscopy : Resolves OH⋅⋅⋅OH⋅⋅⋅BF₄⁻ hydrogen-bonded networks in clusters at ~35 K .

- DFT calculations : Model cooperative H-bonding and Coulombic repulsion in trimers (e.g., [HPPy⁺]₃[BF₄⁻]₂) .

- IR/Raman : Compare experimental OH stretching frequencies (3100–3500 cm⁻¹) with simulated spectra .

Q. Advanced: What computational approaches predict electronic and steric effects of substituents on pyridinium tetrafluoroborate reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilicity/electrophilicity (e.g., B3LYP/6-311++G** basis set) .

- NBO analysis : Quantifies hyperconjugative interactions (e.g., charge transfer from BF₄⁻ to pyridinium cation) .

- MD simulations : Model solvation effects on ionic liquid aggregation .

Q. Advanced: How can conflicting data on substituent-dependent fungicidal activity of pyridinium salts be reconciled?

Methodological Answer:

- Structure-activity relationships (SAR) : Compare logP values and H-bond donor/acceptor counts to correlate hydrophobicity with membrane penetration .

- In vitro vs. in vivo testing : Address discrepancies by standardizing bioassay conditions (e.g., pH, temperature) .

- Crystallographic studies : Resolve steric clashes between bulky substituents and enzyme active sites .

Q. Advanced: What mechanistic insights guide the use of pyridinium tetrafluoroborate salts in decarboxylative alkylation?

Methodological Answer:

- Nucleophilic substitution : Secondary pyridinium salts (e.g., 1-(but-3-en-2-yl)-derivatives) undergo SN2-like reactions with carboxylates to form quaternary centers .

- Radical crossover experiments : Use isotopically labeled carboxylic acids (¹³C) to track decarboxylation pathways .

- Kinetic profiling : Monitor byproduct formation (e.g., CO₂) via gas chromatography .

Properties

IUPAC Name |

2,6-dimethyl-1-pyridin-1-ium-1-ylpyridin-4-one;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2O.BF4/c1-10-8-12(15)9-11(2)14(10)13-6-4-3-5-7-13;2-1(3,4)5/h3-9H,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNCFKHLPONPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BF4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.